molecular formula C13H17N3 B7464437 N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline

N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline

Cat. No. B7464437
M. Wt: 215.29 g/mol
InChI Key: GEOFLACOSJKAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline, also known as MPAPA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. MPAPA is a pyrazole derivative that has been synthesized and studied for its potential use as a fluorescent probe for detecting metal ions and as a ligand for metal complexes. In

Mechanism of Action

The mechanism of action of N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline as a fluorescent probe for detecting metal ions involves the coordination of the pyrazole moiety with the metal ion. This coordination induces a conformational change in N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline, which results in an increase in fluorescence intensity. The exact mechanism of action of N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline as a ligand for metal complexes is dependent on the specific metal ion and the nature of the complex formed.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline. However, studies have shown that N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline is non-toxic to cells and can be used in biological systems without causing significant cell death or toxicity.

Advantages and Limitations for Lab Experiments

N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline has several advantages as a research tool. It is easy to synthesize, has high purity, and exhibits strong fluorescence properties. Additionally, N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline has been shown to selectively bind to copper ions, making it a useful tool for detecting copper ions in biological and environmental samples.
One limitation of N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline is its specificity for copper ions. While this property makes it useful for detecting copper ions, it limits its applications for detecting other metal ions. Another limitation is the lack of information available on the biochemical and physiological effects of N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline.

Future Directions

There are several future directions for research on N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline. One direction is to explore the potential of N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline as a ligand for metal complexes. The pyrazole moiety in N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline can coordinate with a variety of metal ions, making it a versatile ligand for forming metal complexes with potential applications in catalysis, sensors, and materials science.
Another direction is to explore the potential of N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline as a fluorescent probe for detecting other metal ions. While N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline has been shown to selectively bind to copper ions, there is potential for it to be modified to selectively bind to other metal ions.
In conclusion, N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline is a chemical compound that has potential applications in scientific research as a fluorescent probe for detecting metal ions and as a ligand for metal complexes. Its synthesis method is straightforward, and it exhibits strong fluorescence properties. While there is limited information available on its biochemical and physiological effects, it has been shown to be non-toxic to cells. Future research directions include exploring its potential as a ligand for metal complexes and as a fluorescent probe for detecting other metal ions.

Synthesis Methods

The synthesis of N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline involves the reaction of 2-(1H-pyrazol-5-yl)propan-2-amine with N-methyl-2-chloroaniline in the presence of a base. The reaction yields N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline as a yellow solid. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline has been studied for its potential use in various scientific research applications. One of the main applications of N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline is as a fluorescent probe for detecting metal ions. N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline has been shown to selectively bind to copper ions and exhibit a strong fluorescence signal upon binding. This property makes N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline a useful tool for detecting copper ions in biological samples and environmental samples.
N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline has also been studied as a ligand for metal complexes. The pyrazole moiety in N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline can coordinate with metal ions to form stable complexes. These complexes have potential applications in catalysis, sensors, and materials science.

properties

IUPAC Name

N-methyl-2-[2-(1H-pyrazol-5-yl)propan-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-13(2,12-8-9-15-16-12)10-6-4-5-7-11(10)14-3/h4-9,14H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOFLACOSJKAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1NC)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-{2-[1-methyl-1-(1H-pyrazol-5-YL)ethyl]phenyl}amine

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